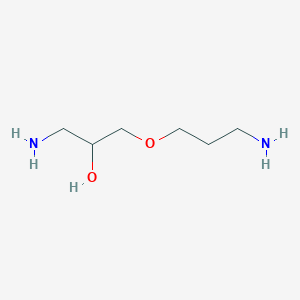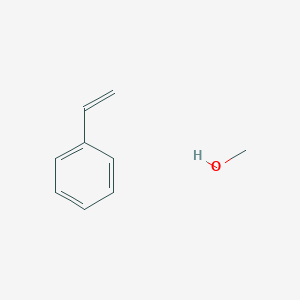
Styrene methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Styrene methanol is an organic compound that is a derivative of styrene, a key building-block chemical used in the production of polymers. This compound is produced through the side-chain alkylation of toluene with methanol. This compound has significant application value in various industries, including the production of polymers and other chemical intermediates .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Styrene methanol is typically synthesized through the side-chain alkylation of toluene with methanol. This process involves the use of various catalysts, including modified X zeolite catalysts, composite zeolite catalysts, carbon-based catalysts, metal oxide catalysts, and N-doped catalysts . The reaction conditions, such as temperature and pressure, are optimized to achieve high conversion rates and selectivity.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of fixed-bed reactors and membrane processes for the separation of reaction products. The optimization of reactors and reaction conditions, such as temperature and pressure, is crucial for maximizing the yield and minimizing by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Styrene methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound to other derivatives.
Substitution: Substitution reactions involve the replacement of functional groups in the compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound include ethylbenzene, formaldehyde, and other derivatives. The specific products depend on the reaction conditions and the reagents used .
Applications De Recherche Scientifique
Styrene methanol has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various polymers and chemical intermediates.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore the potential medical applications of this compound and its derivatives.
Industry: This compound is used in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of styrene methanol involves its interaction with various molecular targets and pathways. The compound can undergo side-chain alkylation reactions, leading to the formation of various products. The specific molecular targets and pathways involved depend on the reaction conditions and the presence of catalysts .
Comparaison Avec Des Composés Similaires
Similar Compounds
Styrene methanol can be compared with other similar compounds, such as:
Ethylbenzene: An organic compound with the chemical formula C₆H₅CH₂CH₃, used in the production of styrene.
Phenylethylene: Another name for styrene, highlighting its vinyl group as a substituent on benzene.
Uniqueness
This compound is unique due to its specific synthetic route involving the side-chain alkylation of toluene with methanol. This process offers a potential one-step alternative to the conventional two-step route for producing styrene, making it a valuable compound in various industrial applications .
Propriétés
Numéro CAS |
444843-35-0 |
|---|---|
Formule moléculaire |
C9H12O |
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
methanol;styrene |
InChI |
InChI=1S/C8H8.CH4O/c1-2-8-6-4-3-5-7-8;1-2/h2-7H,1H2;2H,1H3 |
Clé InChI |
DXYFFDHUTOBVEK-UHFFFAOYSA-N |
SMILES canonique |
CO.C=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


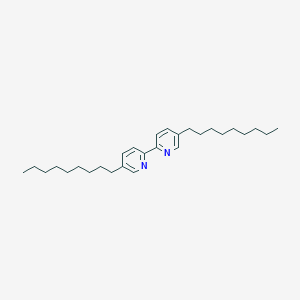
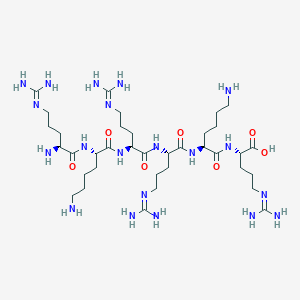
![(2R)-6-{[tert-Butyl(dimethyl)silyl]oxy}hexane-1,2-diol](/img/structure/B14239833.png)
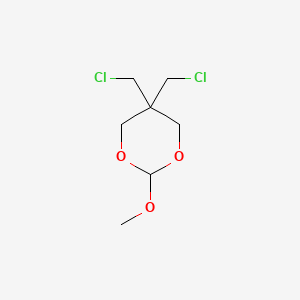
![1H,3H-Imidazo[2,1-c][1,2,4]thiadiazole-3-thione, 5,6-dihydro-](/img/structure/B14239842.png)
![N~1~-[(2-Chlorophenyl)methyl]-N~2~-cyclooctylethane-1,2-diamine](/img/structure/B14239844.png)
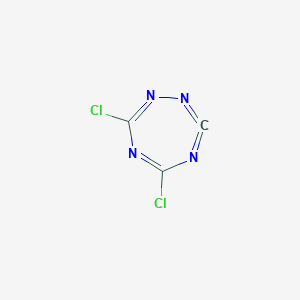
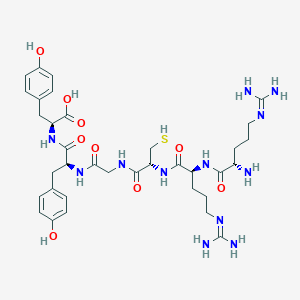
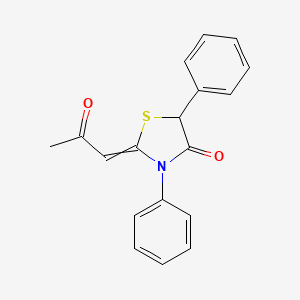
![N-Hydroxy-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine-1-carboxamide](/img/structure/B14239876.png)
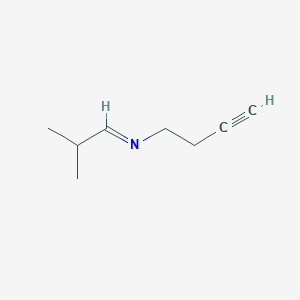
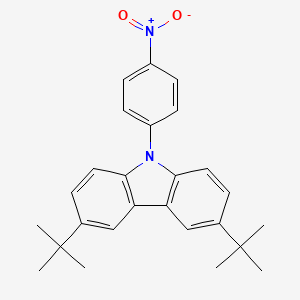
![2-phenyl-5-[[(2S)-pyrrolidin-2-yl]methyl]-1,3,4-oxadiazole](/img/structure/B14239888.png)
